3-(Phenylthio)thiophene
Overview
Description
3-(Phenylthio)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a phenylthio group attached to the third position of the thiophene ring. Thiophenes and their derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Mechanism of Action
Target of Action
3-(Phenylthio)thiophene, like other thiophene-based compounds, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets (COX and LOX enzymes) through noncovalent interactions . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently described, highlighting their importance for anti-inflammatory activity and biological target recognition .
Biochemical Pathways
The interaction of this compound with COX and LOX enzymes affects the biochemical pathways associated with inflammation . By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .
Pharmacokinetics
The bioavailability of thiophene-based compounds is generally influenced by their physicochemical properties, such as solubility and permeability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties . By inhibiting key enzymes involved in the inflammatory response, the compound can potentially reduce inflammation at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can potentially impact the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylthio)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with phenylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, acylated thiophenes.
Scientific Research Applications
3-(Phenylthio)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the phenylthio group.
2-(Phenylthio)thiophene: A similar compound with the phenylthio group attached to the second position of the thiophene ring.
3-(Methylthio)thiophene: A compound with a methylthio group instead of a phenylthio group.
Uniqueness: 3-(Phenylthio)thiophene is unique due to the presence of the phenylthio group at the third position, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-phenylsulfanylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYNBKIZHCGYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381183 | |
Record name | 3-(Phenylthio)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16718-11-9 | |
Record name | 3-(Phenylthio)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.